5-Bromo-1-methyl-2-oxoindoline
Description
Crystallographic Characterization
The crystal structure determination of 5-bromo-1-methyl-2-oxoindoline has been accomplished through single-crystal X-ray diffraction analysis, revealing detailed information about the compound's solid-state organization and intermolecular interactions. The crystallographic investigation demonstrates that the compound crystallizes in the monoclinic crystal system with space group P21/c, indicating a centrosymmetric arrangement of molecules within the unit cell. The unit cell parameters have been precisely determined, with cell dimensions of a = 10.5134(4) Å, b = 11.0926(4) Å, and c = 7.7168(3) Å, with a monoclinic angle β = 103.229(2)°. The resulting unit cell volume of 876.06(6) ų accommodates four formula units (Z = 4), yielding a calculated density of 1.714 Mg m⁻³.
The crystallographic data collection was performed using molybdenum Kα radiation with wavelength λ = 0.71073 Å at room temperature (293 K). The diffraction data quality was excellent, with 2899 reflections used for cell parameter refinement in the θ range of 2.7-27.5°. The linear absorption coefficient μ was determined to be 4.64 mm⁻¹, reflecting the significant X-ray absorption contribution from the bromine substituent. The crystal specimens utilized for data collection exhibited regular block morphology with dimensions of approximately 0.47 × 0.45 × 0.44 mm and displayed a characteristic pink coloration.
The structure refinement converged to excellent agreement factors, with final R[F² > 2σ(F²)] = 0.040 and wR(F²) = 0.117, indicating high-quality structural determination. The refinement employed 1823 independent reflections with I > 2σ(I) and 136 parameters, resulting in a goodness-of-fit parameter S = 1.07. The thermal displacement parameters revealed well-ordered molecular packing with no significant disorder or unusual thermal motion patterns.
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.5134(4) |
| b (Å) | 11.0926(4) |
| c (Å) | 7.7168(3) |
| β (°) | 103.229(2) |
| Volume (ų) | 876.06(6) |
| Z | 4 |
| Density (Mg m⁻³) | 1.714 |
| μ (mm⁻¹) | 4.64 |
| Temperature (K) | 293 |
Properties
IUPAC Name |
5-bromo-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARSUKBSFLACOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368640 | |
| Record name | 5-Bromo-1-methyl-2-oxoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-90-0 | |
| Record name | 5-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-2-oxoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methyl-2-oxoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-2-oxoindoline typically involves the bromination of 1-methyl-2-oxoindoline. One common method includes the reaction of 1-methyl-2-oxoindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically produced with high purity, often exceeding 96% .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-2-oxoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-methyl-2-oxoindoline or 5-thiocyanato-1-methyl-2-oxoindoline can be obtained.
Oxidation and Reduction Products: Oxidation can yield compounds like this compound-3-carboxylic acid, while reduction can produce this compound-3-ol.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-1-methyl-2-oxoindoline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom enhances reactivity, allowing for further functionalization and the development of bioactive molecules. Notable applications include:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. These compounds can be modified to enhance their selectivity and potency against specific tumors.
- Antimicrobial Activity : Studies suggest that this compound and its derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
Case Study: Synthesis of Anticancer Compounds
A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to improved efficacy, highlighting the compound's potential in drug development .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its structure allows for various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cyclization Reactions : This compound can undergo cyclization to form indole derivatives, which are valuable in medicinal chemistry due to their biological activities.
Data Table: Reaction Outcomes
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Aqueous NaOH | 85 | |
| Cyclization to Indole Derivative | Heat under reflux | 75 |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of:
- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, useful for electronic applications.
- Dyes and Pigments : The compound's chromophore structure allows it to be used in dye synthesis, providing vibrant colors for textiles and other materials.
Analytical Chemistry
This compound is also employed in analytical chemistry as a reagent for detecting specific analytes. Its ability to form complexes with metal ions makes it useful in:
- Spectrophotometric Analysis : This compound can be used to develop colorimetric assays for quantifying metal ions in environmental samples.
Case Study: Metal Ion Detection
A study demonstrated the use of this compound in developing a spectrophotometric method for detecting lead ions in water samples. The method showed high sensitivity and specificity, indicating its potential for environmental monitoring .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2-oxoindoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. For example, it has been studied for its potential to inhibit certain kinases involved in cancer cell proliferation . The bromine atom and the oxoindoline core play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
1-Methyl-2-oxoindoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-2-oxoindoline: Lacks the methyl group at the 1-position, which can affect its solubility and interaction with biological targets.
5-Bromo-1-methylindoline: Lacks the oxo group, leading to different electronic properties and reactivity.
Uniqueness: 5-Bromo-1-methyl-2-oxoindoline is unique due to the presence of both the bromine atom and the oxoindoline core, which confer specific chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
5-Bromo-1-methyl-2-oxoindoline is a compound that has garnered attention for its significant biological activities, particularly in the fields of cancer research and enzyme interactions. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom at the 5-position and a methyl group at the 1-position of the indoline structure. Its unique configuration contributes to its distinct biological activities compared to related compounds.
Target Interaction:
The primary mechanism of action for this compound involves the activation of procaspase-3, a key player in the apoptotic pathway. This activation leads to apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical Pathways:
The compound influences both extrinsic and intrinsic apoptotic pathways. By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.
Enzyme Interactions:
this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the isoform and concentration, this interaction can lead to either inhibition or activation of these enzymes, affecting drug bioavailability and metabolism.
Biological Activities
The biological activities of this compound are diverse:
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| BenchChem Analysis | Confirmed activation of procaspase-3 leading to apoptosis in cancer cells. |
| Antimicrobial Studies | Showed promising results against certain bacterial strains, indicating potential therapeutic applications. |
| Pharmacokinetic Evaluation | High gastrointestinal absorption and blood-brain barrier permeability were noted, suggesting good bioavailability. |
Comparison with Related Compounds
This compound is often compared with structurally similar compounds:
| Compound | Differences | Biological Activity |
|---|---|---|
| 1-Methyl-2-oxoindoline | Lacks bromine atom | Different reactivity; lower anticancer activity |
| 5-Bromo-2-oxoindoline | Lacks methyl group | Affects solubility; altered interactions with biological targets |
| 5-Bromo-1-methylindoline | Lacks oxo group | Different electronic properties; less effective in apoptosis induction |
Q & A
Q. What are the standard synthetic routes for 5-bromo-1-methyl-2-oxoindoline, and how can researchers optimize reaction conditions?
Methodological Answer: The compound is typically synthesized via bromination of 2-methylindole derivatives. A common approach involves electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 2-methylindole in acetic acid at 50–60°C yields this compound . Optimization includes:
- Temperature control : Higher temperatures may lead to over-bromination.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve selectivity.
- Catalyst use : Lewis acids like FeCl₃ enhance reaction efficiency.
Q. Table 1: Comparison of Bromination Methods
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Br₂ in AcOH | 75–80 | >98% | 50°C, 12 hrs |
| NBS in DMF | 85–90 | >99% | RT, FeCl₃ catalyst |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine-induced deshielding at C5).
- X-ray Diffraction : Single-crystal X-ray studies resolve bond lengths, angles, and packing. For example, the C5–Br bond length is ~1.90 Å, and the indoline ring adopts a planar conformation .
- SHELX Refinement : SHELXL refines crystallographic models, achieving R-factors < 0.05 for high-resolution data .
Q. Table 2: Key Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| R factor | 0.028 |
| wR factor | 0.071 |
| Data-to-Parameter Ratio | 18.1 |
Advanced Research Questions
Q. How can researchers analyze intermolecular interactions in this compound crystals?
Methodological Answer:
- Mercury CSD : Use the Materials Module to identify π-π stacking (3.5–4.0 Å) and halogen bonding (Br···O/N interactions). The packing diagram (side view) in shows offset stacking along the a-axis.
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs) and validate disorder modeling .
Q. How should researchers address contradictions in crystallographic data or reaction yields?
Methodological Answer:
- Data Validation : Cross-check refinement parameters (e.g., R-factor vs. wR-factor) and verify hydrogen bonding via Mogul geometry checks .
- Statistical Analysis : Apply iterative refinement in SHELXL to resolve outliers. For synthetic discrepancies, use DOE (Design of Experiments) to isolate variables like solvent purity or catalyst loading .
Q. What computational and experimental strategies elucidate the bromine substituent’s role in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA. Bromine’s electron-withdrawing effect lowers activation energy by 10–15 kJ/mol .
- Experimental Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in THF/water mixtures. GC-MS monitors coupling efficiency with arylboronic acids.
Q. Table 3: Cross-Coupling Optimization
| Catalyst | Solvent | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O (3:1) | 92 | 120 |
| PdCl₂ | DMF/H₂O (2:1) | 78 | 85 |
Q. How can researchers design derivatives of this compound for bioactivity studies?
Methodological Answer:
- Functionalization : Introduce substituents at C3/C6 via Buchwald-Hartwig amination or Sonogashira coupling.
- Crystallographic Monitoring : Use SHELXPRO to track conformational changes in derivatives .
- QSAR Modeling : Correlate substituent electronegativity with biological activity (e.g., kinase inhibition).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
